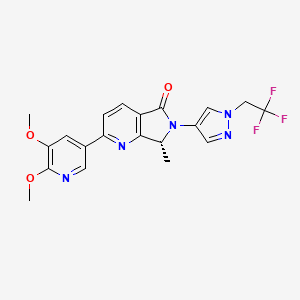
PI3Kgamma inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which is a lipid kinase primarily found in leukocytes. PI3Kgamma plays a crucial role in immune cell signaling by generating phosphatidylinositol 3,4,5-trisphosphate, which recruits and activates downstream signaling molecules . PI3Kgamma inhibitors, such as PI3Kgamma inhibitor 2, are being studied for their potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Vorbereitungsmethoden
The synthesis of PI3Kgamma inhibitor 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
PI3Kgamma inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
PI3Kgamma inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3Kgamma signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3Kgamma in immune cell function and inflammation.
Medicine: It is being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting the PI3Kgamma enzyme.
Wirkmechanismus
PI3Kgamma inhibitor 2 exerts its effects by selectively inhibiting the PI3Kgamma enzyme. This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby blocking the recruitment and activation of downstream signaling molecules. The molecular targets and pathways involved in this process include the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism .
Vergleich Mit ähnlichen Verbindungen
PI3Kgamma inhibitor 2 is unique in its selectivity for the PI3Kgamma enzyme, distinguishing it from other PI3K inhibitors that may target multiple isoforms of the enzyme. Similar compounds include:
PI3Kalpha inhibitors: These compounds selectively inhibit the PI3Kalpha isoform and are used in the treatment of certain types of cancer.
PI3Kbeta inhibitors: These compounds selectively inhibit the PI3Kbeta isoform and are being studied for their potential therapeutic applications in cancer and other diseases.
PI3Kdelta inhibitors: These compounds selectively inhibit the PI3Kdelta isoform and are used in the treatment of hematologic malignancies.
This compound’s unique selectivity for PI3Kgamma makes it a valuable tool for studying the specific role of this enzyme in various biological processes and for developing targeted therapies for diseases involving PI3Kgamma dysregulation .
Eigenschaften
Molekularformel |
C20H18F3N5O3 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(7R)-2-(5,6-dimethoxypyridin-3-yl)-7-methyl-6-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
DREWJJJKWOJZQM-LLVKDONJSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Kanonische SMILES |
CC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)
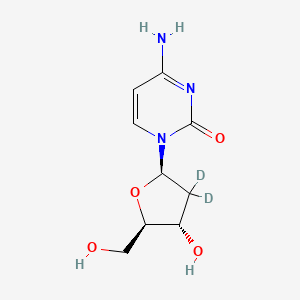

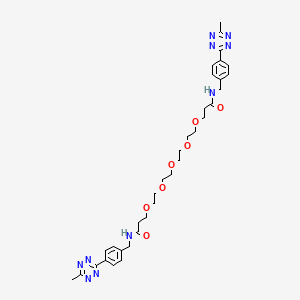
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)

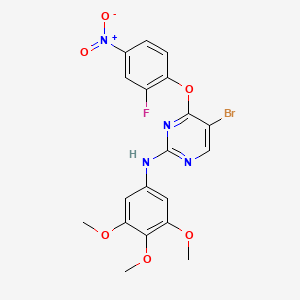
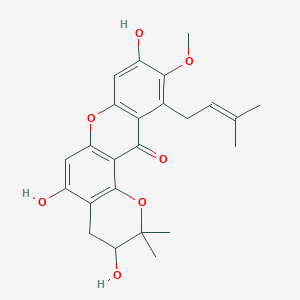
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
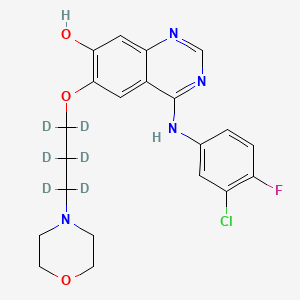
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
